molecular formula C18H22FN3O2 B12187637 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide

Cat. No.: B12187637
M. Wt: 331.4 g/mol
InChI Key: WWKXGDKQSZRSQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide typically involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. One common method involves the reaction of indole derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethyl sulfoxide, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(propan-2-yl)butanamide include:

These compounds share a similar pyridoindole core but differ in their functional groups and specific substitutions. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H22FN3O2

Molecular Weight

331.4 g/mol

IUPAC Name

4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-propan-2-ylbutanamide

InChI

InChI=1S/C18H22FN3O2/c1-11(2)20-17(23)5-6-18(24)22-8-7-16-14(10-22)13-9-12(19)3-4-15(13)21-16/h3-4,9,11,21H,5-8,10H2,1-2H3,(H,20,23)

InChI Key

WWKXGDKQSZRSQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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